molecular formula C15H16ClNO2 B1364076 ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate CAS No. 49844-36-2

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Cat. No.: B1364076
CAS No.: 49844-36-2
M. Wt: 277.74 g/mol
InChI Key: KWLHEFQPHANDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is a synthetic organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Scientific Research Applications

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex carbazole derivatives.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole.

    Esterification: The carboxyl group of the carbazole derivative is esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of acid catalysts to enhance the esterification process.

    Solvents: Selection of appropriate solvents to improve reaction efficiency and yield.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbazole derivatives.

Comparison with Similar Compounds

    6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Similar structure but with an amide group instead of an ester.

    Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: Lacks the chloro substituent.

    6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: Contains a methoxy group instead of a chloro group.

Uniqueness: Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is unique due to the presence of both the chloro substituent and the ethyl ester group, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLHEFQPHANDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387798
Record name ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49844-36-2
Record name ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Reactant of Route 6
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.